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Compound Name: 3-Phenylcyclobutan-1-amine

Cat. No.: B2367817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenylcyclobutan-1-amine is a fascinating molecule that has garnered increasing interest

within the scientific community, particularly in the realms of medicinal chemistry and materials

science. Its unique structural motif, featuring a strained cyclobutane ring coupled with a phenyl

group, imparts distinct conformational properties that are highly sought after in the design of

novel therapeutics and functional materials. This guide aims to provide a comprehensive

overview of 3-Phenylcyclobutan-1-amine, from its fundamental molecular characteristics to its

synthesis and potential applications, thereby serving as a valuable resource for researchers

and developers in the field.

The strategic incorporation of the 3-phenylcyclobutyl scaffold can significantly influence a

molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The inherent

three-dimensionality of the cyclobutane ring offers a departure from the often flat, aromatic

structures prevalent in many drug candidates, opening new avenues for exploring chemical

space and designing molecules with improved pharmacological profiles.

Molecular Formula and Weight
The foundational step in understanding any chemical entity is to ascertain its elemental

composition and mass. For 3-Phenylcyclobutan-1-amine, these core identifiers are as

follows:
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Molecular Formula: C₁₀H₁₃N[1][2][3]

Molecular Weight: 147.22 g/mol [1][2][3]

These values are derived from the constituent atoms of the molecule: ten carbon atoms,

thirteen hydrogen atoms, and one nitrogen atom. The precise mass is a critical parameter for a

multitude of analytical techniques, including mass spectrometry, and is fundamental for

stoichiometric calculations in synthetic chemistry.

Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is paramount for

its application in research and development. The table below summarizes the key properties of

3-Phenylcyclobutan-1-amine, providing a snapshot of its behavior and characteristics.

Property Value Source

CAS Number 90874-41-2 [1][2][3][4]

Appearance Colorless to light yellow liquid [4]

Storage Temperature

Room temperature, in a dark

place under an inert

atmosphere

[4]

Topological Polar Surface Area

(TPSA)
26.02 Å² [1]

LogP (octanol-water partition

coefficient)
1.8913 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 1 [1]

Rotatable Bonds 1 [1]

Expert Insights: The LogP value of approximately 1.89 suggests a moderate degree of

lipophilicity. This is a crucial parameter in drug design, as it influences a compound's

absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is
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often desirable for oral bioavailability. The presence of both a hydrogen bond donor (the amine

group) and an acceptor (the nitrogen atom) allows for specific interactions with biological

targets.

Molecular Structure and Isomerism
The structure of 3-Phenylcyclobutan-1-amine is characterized by a four-membered

carbocyclic ring with a phenyl substituent at the 3-position and an amino group at the 1-

position. This arrangement can give rise to cis and trans diastereomers, depending on the

relative orientation of the phenyl and amino groups with respect to the cyclobutane ring.

SMILES: NC1CC(C1)C1=CC=CC=C1[1]

InChI: InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2[2]

The differentiation between cis and trans isomers is critical, as they can exhibit distinct

biological activities and physical properties. The specific stereochemistry of a drug candidate

can profoundly impact its efficacy and safety profile.

Synthesis and Reactivity
The synthesis of 3-Phenylcyclobutan-1-amine and its derivatives often involves multi-step

sequences. A common precursor is 3-phenylcyclobutanone.[5][6] The ketone can be converted

to the amine through various methods, such as reductive amination.

Illustrative Synthetic Workflow:
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Synthesis of 3-Phenylcyclobutan-1-amine

Phenylacetonitrile Derivatives

Cycloalkylation

Standard Chemistries
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e.g., LiAlH4

3-Phenylcyclobutan-1-amine
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Reductive Amination

NH3, H2, Catalyst

Click to download full resolution via product page

Caption: General synthetic routes to 3-Phenylcyclobutan-1-amine.

One patented method describes the synthesis of related cycloalkylamines starting from

phenylacetonitriles.[7] These are cyclized to form cycloalkylnitriles, which are then reduced to

the corresponding amines.[7] Another common approach is the reductive amination of 3-

phenylcyclobutanone. This involves reacting the ketone with an amine source (like ammonia or

an ammonium salt) in the presence of a reducing agent.

The reactivity of 3-Phenylcyclobutan-1-amine is primarily dictated by the nucleophilic amino

group. It can readily undergo reactions typical of primary amines, such as acylation, alkylation,

and sulfonylation, to generate a diverse array of derivatives.
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Applications in Drug Discovery and Development
The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold

in fragment-based drug discovery (FBDD).[8] This approach utilizes small molecular fragments

to explore the binding pockets of biological targets. The non-planar nature of the cyclobutane

moiety provides access to chemical space that is often underexplored by traditional, more

planar aromatic fragments.[8]

The development of novel chemical reactions is crucial for accelerating drug discovery.[9] The

ability to synthesize diverse libraries of compounds based on scaffolds like 3-

phenylcyclobutane is essential for identifying new drug candidates.[8] The metabolic stability of

a drug is a critical factor, and the introduction of strained ring systems can sometimes offer

advantages over more conventional structures.[9]

Furthermore, multicomponent reactions (MCRs) are gaining prominence in medicinal chemistry

for their efficiency in generating complex molecules in a single step.[10] Scaffolds like 3-
Phenylcyclobutan-1-amine can serve as valuable building blocks in such reactions, enabling

the rapid generation of libraries of potential drug candidates.

Spectroscopic Characterization
The identity and purity of 3-Phenylcyclobutan-1-amine are confirmed through various

spectroscopic techniques.

Infrared (IR) Spectroscopy: As a primary amine, 3-Phenylcyclobutan-1-amine is expected to

show characteristic N-H stretching absorptions in the range of 3300-3500 cm⁻¹.[11] Typically,

primary amines exhibit two bands in this region corresponding to symmetric and asymmetric

stretching modes.[11][12] An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

[12] The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the carbon adjacent to the nitrogen atom are expected to be

deshielded and appear at a downfield chemical shift.[11] The N-H protons often appear as a

broad signal, and their chemical shift can be variable.[11] The addition of D₂O would lead to

the disappearance of the N-H signal due to proton exchange.[11]
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¹³C NMR: The carbon atom bonded to the amino group would be deshielded compared to

other aliphatic carbons in the molecule.[11]

Mass Spectrometry (MS): The monoisotopic mass of 3-Phenylcyclobutan-1-amine is

147.1048 Da.[13] Mass spectrometry would show a molecular ion peak corresponding to this

mass, which is crucial for confirming the molecular formula.

Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-
Phenylcyclobutan-1-amine. It is recommended to handle it in a well-ventilated area, wearing

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
3-Phenylcyclobutan-1-amine is a valuable building block for researchers and scientists,

particularly those engaged in drug discovery and materials science. Its distinct molecular

formula of C₁₀H₁₃N and molecular weight of 147.22 g/mol , combined with its unique three-

dimensional structure, offer significant potential for the development of novel molecules with

enhanced properties. A thorough understanding of its synthesis, reactivity, and spectroscopic

characteristics is essential for unlocking its full potential in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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